6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, a butoxy group at the 7th position, and a carboxylic acid group at the 3rd position of the chromene ring. The molecular formula of this compound is C14H13BrO5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with butyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Esterification: Ester derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Lacks the butoxy group at the 7th position.
7-Butoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the bromine atom at the 6th position
Uniqueness
6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both the bromine atom and the butoxy group, which can confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
6-bromo-7-butoxy-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO5/c1-2-3-4-19-12-7-11-8(6-10(12)15)5-9(13(16)17)14(18)20-11/h5-7H,2-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZDPGNEYASZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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